molecular formula C16H11BrN2 B3327649 4,4'-(5-Bromo-1,3-phenylene)dipyridine CAS No. 361366-74-7

4,4'-(5-Bromo-1,3-phenylene)dipyridine

Cat. No.: B3327649
CAS No.: 361366-74-7
M. Wt: 311.18 g/mol
InChI Key: WKOOMBSRXIYXHY-UHFFFAOYSA-N
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Description

4,4’-(5-Bromo-1,3-phenylene)dipyridine is an organic compound with the molecular formula C16H11BrN2. It is a derivative of dipyridine, featuring a bromine atom substituted at the 5-position of the phenylene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(5-Bromo-1,3-phenylene)dipyridine typically involves the bromination of 1,3-dipyridine followed by coupling reactions. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and ligands like triphenylphosphine (PPh3) are commonly used.

Major Products:

Mechanism of Action

The mechanism of action of 4,4’-(5-Bromo-1,3-phenylene)dipyridine primarily involves its role as a ligand in coordination chemistry. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes can exhibit unique electronic and catalytic properties, depending on the metal and the overall coordination environment .

Comparison with Similar Compounds

Uniqueness: 4,4’-(5-Bromo-1,3-phenylene)dipyridine is unique due to the presence of the bromine atom, which can participate in specific reactions such as nucleophilic substitution and cross-coupling. This makes it a versatile intermediate in organic synthesis and coordination chemistry .

Properties

IUPAC Name

4-(3-bromo-5-pyridin-4-ylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-16-10-14(12-1-5-18-6-2-12)9-15(11-16)13-3-7-19-8-4-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOOMBSRXIYXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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